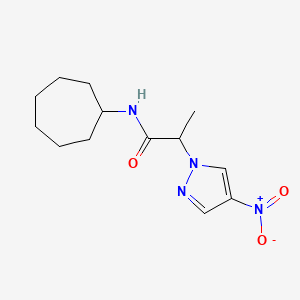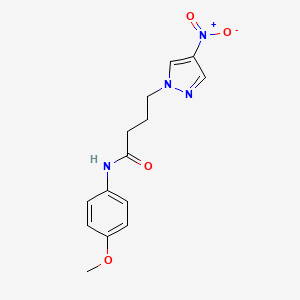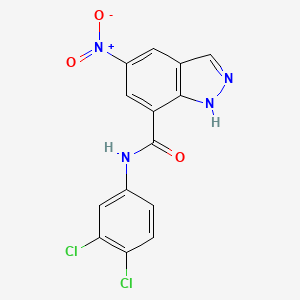
N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Vue d'ensemble
Description
N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.
Mécanisme D'action
N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, the activation of the NMDA receptor is blocked, which leads to a decrease in the influx of calcium ions into the postsynaptic neuron. This reduction in calcium influx has been shown to have a significant impact on synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. In animal studies, N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to impair learning and memory, reduce the induction of long-term potentiation (LTP), and increase the susceptibility to seizures. These effects are consistent with the role of NMDA receptors in synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically block the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is that it can have off-target effects at high concentrations, which can lead to non-specific effects on other receptors. Additionally, the use of N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide in animal studies requires careful consideration of the dosage and administration route to avoid potential side effects.
Orientations Futures
There are several future directions for the use of N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide in scientific research. One area of interest is the investigation of the role of NMDA receptors in the pathophysiology of various neurological disorders. N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia, and further research is needed to determine its potential therapeutic use in these disorders. Additionally, there is growing interest in the development of NMDA receptor modulators that can selectively enhance or inhibit the activity of this receptor, which could have significant implications for the treatment of neurological disorders.
Applications De Recherche Scientifique
N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been widely used in scientific research to study the role of NMDA receptors in various biological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it an excellent tool for studying the function of this receptor in the brain. N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory, as well as in the pathophysiology of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-cycloheptyl-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10(16-9-12(8-14-16)17(19)20)13(18)15-11-6-4-2-3-5-7-11/h8-11H,2-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFSHPFJINKYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49716506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cycloheptyl-2-(4-nitropyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(3,5-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4305076.png)
![methyl 2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4305078.png)

![2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4305082.png)





![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305113.png)
![methyl 6-tert-butyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305122.png)
![ethyl 5-acetyl-4-methyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4305127.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305136.png)